
Flavin-Independent Methylenetetrahydrofolate
Reductase: A Novel Drug Target for Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tuberculosis inhibitor 11

Cat. No.: B12389803 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary
The rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant

tuberculosis (XDR-TB) necessitates the urgent identification of novel drug targets. The folate

biosynthesis pathway in Mycobacterium tuberculosis (Mtb) presents a promising area for

therapeutic intervention. A key enzyme in this pathway, the flavin-independent

methylenetetrahydrofolate reductase (MTHFR), encoded by the Rv2172c gene, has been

identified as an essential enzyme for the in vitro growth of Mtb. Its absence in humans, who

utilize a flavin-dependent MTHFR, makes it an attractive and specific target for the

development of new anti-tubercular agents. This guide provides a comprehensive overview of

the Mtb MTHFR, including its biochemical properties, structural information, role in the folate

pathway, and its validation as a drug target. Detailed experimental protocols and quantitative

data are presented to aid researchers in their drug discovery efforts.

Introduction: The Role of MTHFR in Mycobacterium
tuberculosis
Methylenetetrahydrofolate reductase (MTHFR) is a crucial enzyme in one-carbon metabolism,

catalyzing the NAD(P)H-dependent reduction of 5,10-methylenetetrahydrofolate (5,10-CH₂-

THF) to 5-methyltetrahydrofolate (5-CH₃-THF). This reaction is the primary route for the
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formation of 5-CH₃-THF, the main circulatory form of folate, which is essential for the de novo

biosynthesis of methionine from homocysteine.[1]

In Mycobacterium tuberculosis, the MTHFR is encoded by the Rv2172c gene and is a flavin-

independent enzyme, a key distinction from its human counterpart which is a flavoprotein.[2][3]

This fundamental difference provides a therapeutic window for the development of selective

inhibitors against the mycobacterial enzyme. The essentiality of Rv2172c for the growth of Mtb

further underscores its potential as a drug target.[1]

Biochemical and Structural Properties
The Mtb MTHFR, also referred to as Mfr, is a monomeric enzyme.[2][3] The crystal structure of

the MTHFR from Mycobacterium hassiacum, which shares a high sequence identity (78%) with

the Mtb enzyme, reveals a TIM barrel fold.[4][5] Despite low primary sequence similarity, the

tertiary structure is surprisingly similar to the FAD-binding MTHFRs, suggesting a common

evolutionary ancestor.[2][4][5] The absence of a flavin coenzyme in the mycobacterial MTHFR

has been confirmed by UV-visible spectroscopy.[3]

Quantitative Data: Enzyme Kinetics and Inhibition
The following tables summarize the key quantitative data for Mtb MTHFR (Rv2172c) and its

mutants, as well as inhibition data for a potential sensitizer compound, AB131.

Table 1: Michaelis-Menten Kinetic Constants for Mtb MTHFR (Rv2172c) and Mutants[6]

Enzyme Substrate Km (μM)
Vmax
(μmol/min/mg)

Rv2172c (Wild-Type) NADH 25.1 ± 2.1 18.5 ± 0.5

5,10-CH₂-THF 248.2 ± 25.6 20.1 ± 0.9

Rv2172c T120P NADH 15.4 ± 1.5 19.2 ± 0.6

5,10-CH₂-THF 235.4 ± 21.9 21.3 ± 0.8

Rv2172c M172V NADH 13.5 ± 1.1 18.8 ± 0.4

5,10-CH₂-THF 255.1 ± 28.3 20.8 ± 1.1
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Table 2: Inhibition of Mtb MTHFR (Rv2172c) by Compound AB131[7]

Compound Target Enzyme
% Inhibition (at 100
μM)

Binding Affinity
(Kd)

AB131 Rv2172c 67% 13.5 ± 2.1 μM

MTHFR in the Mtb Folate Biosynthesis Pathway
The folate pathway is a critical metabolic route in Mtb, responsible for the synthesis of essential

precursors for DNA, RNA, and amino acids. MTHFR plays a pivotal role in the downstream part

of this pathway, channeling one-carbon units towards methionine synthesis.

Caption: Folate biosynthesis and one-carbon metabolism pathway in M. tuberculosis.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Mtb

MTHFR as a drug target.

Cloning, Expression, and Purification of Rv2172c
This protocol describes the heterologous expression of Rv2172c in E. coli and its subsequent

purification.

Gene Amplification: The Rv2172c gene is amplified from Mtb H37Rv genomic DNA using

PCR with primers containing appropriate restriction sites (e.g., NdeI and HindIII).

Vector Ligation: The amplified PCR product is digested with the corresponding restriction

enzymes and ligated into an expression vector, such as pET-28a(+), which incorporates an

N-terminal hexa-histidine (6xHis) tag.

Transformation: The ligation mixture is transformed into a suitable E. coli expression strain,

such as BL21(DE3).

Expression: A single colony of transformed E. coli is used to inoculate a starter culture of

Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin). The culture is
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grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a

larger volume of LB broth. The culture is grown at 37°C until the optical density at 600 nm

(OD₆₀₀) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-

thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then

incubated at a lower temperature, such as 18°C, for 16-20 hours to enhance soluble protein

expression.

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50

mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by

sonication on ice.

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the

soluble 6xHis-tagged Rv2172c is loaded onto a Ni-NTA affinity chromatography column pre-

equilibrated with the lysis buffer. The column is washed with a wash buffer containing a

higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound

proteins. The recombinant Rv2172c is then eluted with an elution buffer containing a high

concentration of imidazole (e.g., 250-500 mM).

Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-

PAGE. The protein concentration is determined using a Bradford assay or by measuring the

absorbance at 280 nm.

MTHFR Enzyme Activity Assay
This spectrophotometric assay measures the activity of MTHFR by monitoring the oxidation of

NADH.

Reaction Mixture: The assay is performed in a reaction buffer (e.g., 100 mM potassium

phosphate, pH 7.5). The reaction mixture contains a known concentration of purified

Rv2172c, NADH, and the substrate 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).

Initiation and Measurement: The reaction is initiated by the addition of 5,10-CH₂-THF. The

decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺, is

monitored over time using a spectrophotometer.

Calculation of Activity: The rate of the reaction is calculated from the linear portion of the

absorbance versus time plot using the Beer-Lambert law and the molar extinction coefficient
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of NADH at 340 nm (6220 M⁻¹cm⁻¹).[3] One unit of enzyme activity is typically defined as the

amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the

specified conditions.

Site-Directed Mutagenesis of Rv2172c
This protocol allows for the introduction of specific mutations into the Rv2172c gene to study

the function of individual amino acid residues.

Primer Design: Mutagenic primers are designed to be complementary to the template DNA,

with the desired mutation located in the middle of the primer. The primers should be 25-45

bases in length with a melting temperature (Tm) of ≥78°C.

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the

pET-28a(+)-Rv2172c plasmid as the template, and the mutagenic primers. The PCR cycling

parameters are optimized for the specific primers and template.

Template Digestion: The parental, methylated template DNA is digested by the addition of

the DpnI restriction enzyme to the PCR product. DpnI specifically cleaves methylated and

hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

Transformation: The DpnI-treated plasmid is transformed into competent E. coli cells.

Selection and Sequencing: The transformed cells are plated on selective media. Plasmids

are isolated from the resulting colonies and sequenced to confirm the presence of the

desired mutation.

Microscale Thermophoresis (MST) for Binding Affinity
Determination
MST is a powerful technique to quantify the interaction between a protein and a ligand in

solution.

Protein Labeling: The purified Rv2172c is fluorescently labeled according to the

manufacturer's protocol (e.g., using an NHS-ester reactive dye). Unreacted dye is removed

by size-exclusion chromatography.
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Ligand Dilution Series: A serial dilution of the inhibitor (e.g., AB131) is prepared in the assay

buffer.

Sample Preparation: The labeled Rv2172c is mixed with each dilution of the inhibitor at a

constant concentration.

MST Measurement: The samples are loaded into capillaries, and the MST measurement is

performed using an appropriate instrument. The instrument uses an infrared laser to create a

microscopic temperature gradient, and the movement of the fluorescently labeled protein

along this gradient is monitored.

Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the

ligand concentration. The binding affinity (Kd) is determined by fitting the data to a binding

curve.

Drug Discovery Workflow for Targeting Mtb MTHFR
The development of inhibitors against Mtb MTHFR can follow a structured drug discovery

workflow, integrating computational and experimental approaches.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Identification & Validation

Hit Identification

Lead Optimization

Preclinical Development

Target Identification
(Mtb MTHFR - Rv2172c)

Target Validation
(Essentiality, No Human Homolog)

Virtual Screening
(Docking against MTHFR structure)

High-Throughput Screening
(Enzyme-based assays)

Hit-to-Lead Optimization
(SAR studies)

ADMET Profiling
(Absorption, Distribution, Metabolism, Excretion, Toxicity)

In Vitro Activity
(MIC against Mtb)

In Vivo Efficacy
(Animal models of TB)

Toxicology Studies

Clinical Trials

Click to download full resolution via product page

Caption: A typical drug discovery workflow for developing inhibitors against Mtb MTHFR.
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Conclusion and Future Directions
The flavin-independent methylenetetrahydrofolate reductase of Mycobacterium tuberculosis

represents a highly promising and validated target for the development of novel anti-tubercular

drugs. Its essentiality for bacterial growth and its structural and mechanistic divergence from

the human ortholog provide a solid foundation for the discovery of selective inhibitors. The data

and protocols presented in this guide offer a valuable resource for researchers in academia

and industry to accelerate their efforts in this critical area of drug discovery. Future work should

focus on the identification of potent and specific inhibitors of Mtb MTHFR through high-

throughput screening and structure-based drug design, followed by rigorous preclinical and

clinical evaluation. The development of such inhibitors holds the potential to provide new,

effective treatments for tuberculosis, including drug-resistant strains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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